YM-53601

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer Fähigkeit, den Cholesterin- und Triglyceridspiegel im Plasma verschiedener Tierarten zu senken, große Aufmerksamkeit erlangt . Squalensynthase ist ein Schlüsselenzym im Cholesterinbiosyntheseweg, was YM-53601 zu einem potenziellen therapeutischen Mittel zur Behandlung von Hypercholesterinämie und Hypertriglyceridämie macht .

Wissenschaftliche Forschungsanwendungen

YM-53601 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung des Cholesterinbiosynthesewegs und zur Entwicklung neuer Squalensynthase-Inhibitoren verwendet . In der Biologie wird this compound verwendet, um die Rolle von Cholesterin in zellulären Prozessen zu untersuchen und den Lipidstoffwechsel zu studieren . In der Medizin hat es potenzielle therapeutische Anwendungen zur Behandlung von Hypercholesterinämie und Hypertriglyceridämie . In der Industrie wird this compound bei der Entwicklung von Lipidsenkern und als Referenzverbindung in analytischen Methoden eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Squalensynthase hemmt, das die Umwandlung von Farnesylpyrophosphat in Squalen katalysiert, einer Schlüsselvorstufe bei der Cholesterinbiosynthese . Durch die Hemmung dieses Enzyms reduziert this compound effektiv die Produktion von Cholesterin und Triglyceriden in der Leber . Die molekularen Zielstrukturen von this compound umfassen Squalensynthase und andere Enzyme, die am Lipidstoffwechsel beteiligt sind . Die durch this compound beeinflussten Stoffwechselwege umfassen den Mevalonatweg und den lipogenen Biosyntheseweg .

Wirkmechanismus

- YM-53601 is a novel squalene synthase inhibitor . Its primary target is squalene synthase, an enzyme crucial for cholesterol biosynthesis.

- Squalene synthase catalyzes the dimerization of two farnesyl pyrophosphate molecules to form squalene, a key precursor in cholesterol synthesis .

- This compound inhibits squalene synthase activity, leading to reduced cholesterol biosynthesis in animals .

- This compound suppresses lipogenic biosynthesis and lipid secretion in rodents .

- It equally inhibits squalene synthase activities in hepatic microsomes across various animal species .

- Reduced plasma cholesterol and triglyceride levels: this compound decreases non-HDL cholesterol (non-high-density lipoprotein cholesterol) in animal models .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Vorbereitungsmethoden

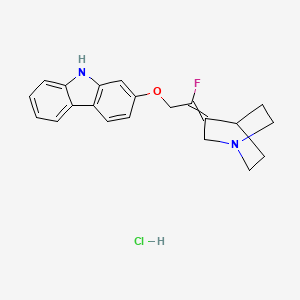

Synthesewege und Reaktionsbedingungen: Die Synthese von YM-53601 umfasst mehrere Schritte, beginnend mit der Herstellung der Kerncarbazolstruktur. Der Schlüsselzwischenstoff, (E)-2-[2-Fluor-2-(chinuclidin-3-yliden)ethoxy]-9H-Carbazol, wird durch eine Reihe von Reaktionen synthetisiert, einschließlich Halogenierung, nukleophiler Substitution und Kondensationsreaktionen . Das Endprodukt wird als Monohydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Wichtige Parameter wie Temperatur, Druck und Reaktionszeit werden sorgfältig kontrolliert. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln ist unerlässlich, um die Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: YM-53601 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluor- und Chinuclidinyliden-Einheiten . Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Halogenierungsmittel, Nukleophile und Basen. Die Reaktionen werden häufig in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt, um die Reaktivität der Nukleophile zu erhöhen .

Hauptprodukte: Die Hauptprodukte, die bei den Reaktionen von this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre biologische Aktivität hin untersucht, um potenzielle therapeutische Kandidaten zu identifizieren .

Vergleich Mit ähnlichen Verbindungen

YM-53601 ist einzigartig unter den Squalensynthase-Inhibitoren aufgrund seiner hohen Potenz und Selektivität . Ähnliche Verbindungen umfassen andere Squalensynthase-Inhibitoren wie Zaragosinsäuren und Squalestatine . Im Vergleich zu diesen Verbindungen hat this compound in Tiermodellen eine überlegene Wirksamkeit bei der Senkung des Cholesterin- und Triglyceridspiegels im Plasma gezeigt . Darüber hinaus hat this compound ein günstiges pharmakokinetisches Profil, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

IUPAC Name |

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-TVWXOORISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046508 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182959-33-7 | |

| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

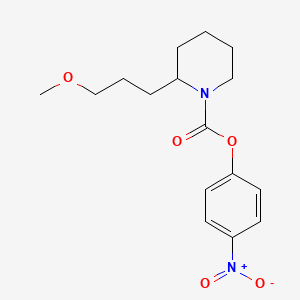

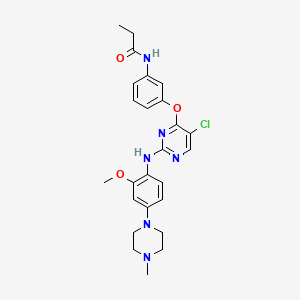

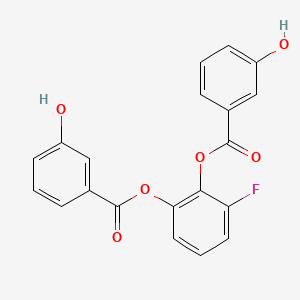

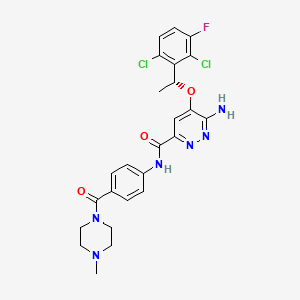

Feasible Synthetic Routes

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

- Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].

- Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].

- Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.

A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B611829.png)